molecular formula C22H19ClN2O3 B458894 4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide

Cat. No.: B458894
M. Wt: 394.8g/mol
InChI Key: VMFFYIMXYWAJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide is an organic compound belonging to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an acetyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide typically involves the condensation of 4-chlorophenylacetic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[(pyridin-4-ylmethyl)amino]benzamide}
  • 4-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

Uniqueness

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxyphenyl)benzamide

InChI

InChI=1S/C22H19ClN2O3/c1-28-20-4-2-3-19(14-20)25-22(27)16-7-11-18(12-8-16)24-21(26)13-15-5-9-17(23)10-6-15/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27)

InChI Key

VMFFYIMXYWAJRV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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